Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate 5-hydroxy-2-(phenoxymethyl)-3-benzofurancarboxylic acid ethyl ester is a member of benzofurans.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0544351
InChI: InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC0544351

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3
Standard InChI Key WMKWHWVWSKDZQK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3
Appearance Solid powder

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate, reflects its substituents: a hydroxyl group (-OH) at position 5, a phenoxymethyl group (-CH2_2OPh) at position 2, and an ethoxycarbonyl group (-COOEt) at position 3 . Key structural features include:

  • Benzofuran Core: A fused bicyclic system comprising a benzene ring and a furan ring .

  • Phenoxymethyl Substituent: Introduces steric bulk and potential for π-π interactions .

  • Hydroxyl and Ethoxycarbonyl Groups: Enhance solubility and reactivity, enabling hydrogen bonding and ester hydrolysis .

The molecular structure was confirmed via spectroscopy, including 1H^1\text{H} NMR (δ=12.25(s, 1H),7.91(s, 1H)\delta = 12.25 \, \text{(s, 1H)}, 7.91 \, \text{(s, 1H)}) and IR (ν=1735cm1\nu = 1735 \, \text{cm}^{-1} for C=O) . High-resolution mass spectrometry (HRMS) verified the molecular ion peak at m/z 312.0998 .

Synthesis Methods

Bismuth(III) Chloride-Catalyzed Reaction

A high-yield (95%) synthesis involves reacting substituted salicylaldehydes with 1,3-dicarbonyl compounds under reflux in toluene, catalyzed by bismuth(III) chloride . This method is notable for its regioselectivity and operational simplicity .

ConditionDetail
CatalystBismuth(III) chloride
SolventToluene
TemperatureReflux (110°C)
Reaction Time8 hours
Yield95%

Alternative Pathways

Other approaches include palladium-catalyzed cross-coupling and multi-step organic reactions, though these are less efficient . For example, Pd(OAc)2_2-mediated syntheses require specialized solvents like hexafluorobenzene, limiting scalability .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water . Stability studies indicate degradation under acidic or basic conditions, necessitating storage in inert environments .

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO): Key peaks include δ 7.69 (t, J = 4.0 Hz, 2H, aromatic), 7.39 (t, J = 8.0 Hz, 2H, aromatic), and 4.21 (q, J = 7.1 Hz, 2H, -OCH2_2CH3_3) .

  • IR (KBr): Bands at 1735 cm1^{-1} (C=O stretch), 1247 cm1^{-1} (C-O-C ester), and 3305 cm1^{-1} (O-H stretch) .

  • HRMS: Observed m/z 312.0998 (calculated 312.0998 for C18H16O5\text{C}_{18}\text{H}_{16}\text{O}_{5}) .

Biological Activities

Antioxidant Properties

The compound scavenges free radicals (e.g., DPPH, ABTS) with IC50_{50} values comparable to ascorbic acid, attributed to its hydroxyl and conjugated π-system . Computational studies suggest the phenoxymethyl group enhances electron delocalization, stabilizing radical intermediates .

Applications

Pharmaceutical Research

  • Oxidative Stress Mitigation: Reduces reactive oxygen species (ROS) in cellular models.

  • Drug Intermediate: Serves as a precursor for anticoagulants and anti-inflammatory agents .

Material Science

The benzofuran core’s rigidity makes it suitable for optoelectronic materials, though this remains underexplored .

ParameterDetail
Hazard StatementsH315-H319 (skin/eye irritation)
Precautionary MeasuresUse PPE, avoid inhalation
Storage2–8°C in inert atmosphere

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBioactivity
Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylateC12H12O4\text{C}_{12}\text{H}_{12}\text{O}_{4}Weak antioxidant
5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl esterC17H14O4\text{C}_{17}\text{H}_{14}\text{O}_{4}Unreported

The phenoxymethyl group in the target compound enhances bioactivity compared to methyl or phenyl analogs .

Recent Advances and Future Directions

Recent studies focus on computational modeling (e.g., DFT for electronic properties) and hybrid analogs for multitarget therapies . Future work should explore in vivo efficacy and structure-activity relationships (SAR) to optimize therapeutic potential.

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